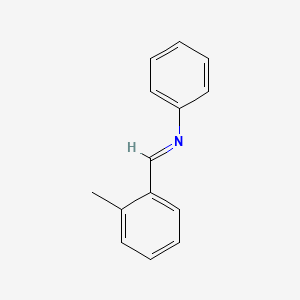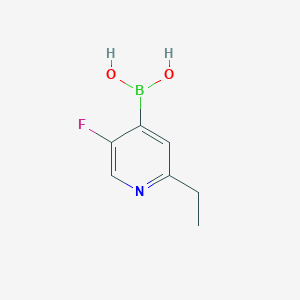
(2-Ethyl-5-fluoropyridin-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Ethyl-5-fluoropyridin-4-yl)boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with an ethyl group and a fluorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-5-fluoropyridin-4-yl)boronic acid typically involves the borylation of the corresponding halopyridine derivative. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient, providing good yields of the desired boronic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to handle and perform organolithium chemistry on a multigram scale . This approach allows for the synthesis of various compounds with high throughput and efficiency. Additionally, photoinduced borylation methods have been developed, which are metal- and additive-free, providing a broad scope and functional group tolerance .
化学反応の分析
Types of Reactions
(2-Ethyl-5-fluoropyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst. It is widely used for the formation of carbon-carbon bonds.
Oxidation: Boronic acids can be oxidized to form the corresponding alcohols or phenols.
Substitution: The boronic acid group can be substituted with other functional groups through various nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Phenols: Formed through oxidation reactions.
科学的研究の応用
(2-Ethyl-5-fluoropyridin-4-yl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds due to its ability to form stable carbon-carbon bonds.
Material Science: Utilized in the synthesis of advanced materials with specific properties.
Sensing Applications: Boronic acids are used in the development of sensors for detecting various analytes.
作用機序
The mechanism of action of (2-Ethyl-5-fluoropyridin-4-yl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium complex, forming a palladium-boron intermediate . This intermediate then undergoes reductive elimination to form the desired carbon-carbon bond. The presence of the fluorine atom and ethyl group can influence the reactivity and selectivity of the compound in various reactions.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: A widely used boronic acid in organic synthesis.
4-Fluorophenylboronic Acid: Similar to (2-Ethyl-5-fluoropyridin-4-yl)boronic acid but lacks the ethyl group.
2-Ethylphenylboronic Acid: Similar but lacks the fluorine atom.
Uniqueness
This compound is unique due to the combination of the ethyl group and fluorine atom on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for specific applications in organic synthesis and medicinal chemistry.
特性
分子式 |
C7H9BFNO2 |
|---|---|
分子量 |
168.96 g/mol |
IUPAC名 |
(2-ethyl-5-fluoropyridin-4-yl)boronic acid |
InChI |
InChI=1S/C7H9BFNO2/c1-2-5-3-6(8(11)12)7(9)4-10-5/h3-4,11-12H,2H2,1H3 |
InChIキー |
LXDGCIKGGPTEDP-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=NC=C1F)CC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


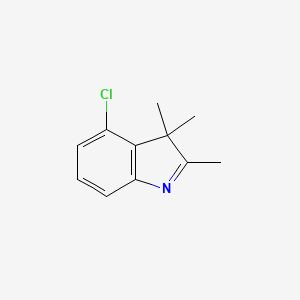
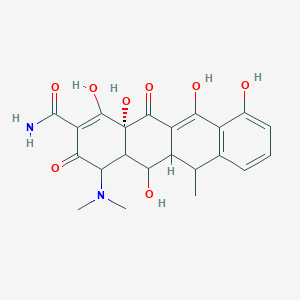

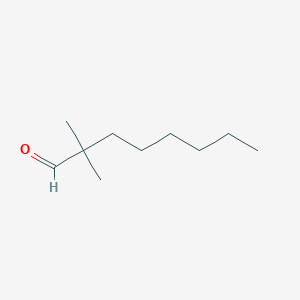
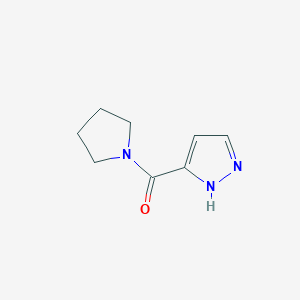
![(E,6R)-2-(hydroxymethyl)-6-[(1S,3R,6R,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]hept-2-enoic acid](/img/structure/B14075804.png)
![{4-[(2-Cyanobenzyl)oxy]benzylidene}propanedinitrile](/img/structure/B14075807.png)
![5-[[amino-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine](/img/structure/B14075814.png)
![3-[4-(4-Propylcyclohexyl)phenyl]prop-2-ynenitrile](/img/structure/B14075823.png)
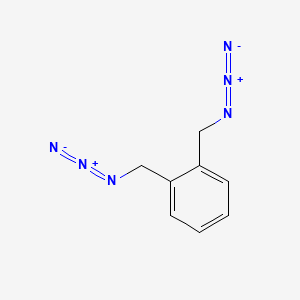
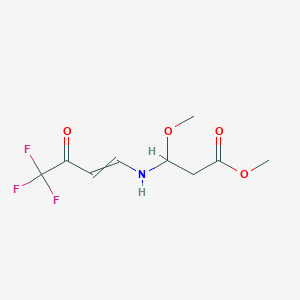
![3-(2-(5-(2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)propanoic acid](/img/structure/B14075836.png)

